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Compound of Interest

Compound Name: SCH-23390 hydrochloride

Cat. No.: B140886

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-(+)-SCH 23390 hydrochloride, a
cornerstone pharmacological tool in the study of the dopaminergic system. This document
details its chemical properties, mechanism of action, key experimental protocols, and relevant
guantitative data to support its application in neuroscience and drug development.

Chemical and Physical Properties

(R)-(+)-SCH 23390 hydrochloride, with the IUPAC name (R)-8-chloro-3-methyl-5-phenyl-
2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride, is a synthetic halobenzazepine. It is a
highly potent and selective antagonist of the D1-like family of dopamine receptors (D1 and D5).

[1][2]
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Property Value

Molecular Formula C17H18CINO - HCI

Molecular Weight 324.24 g/mol
CAS Number 125941-87-9
Appearance White solid
. Soluble in water (>5 mg/mL), DMSO (~20
Solubility
mg/mL), and Ethanol (~5 mg/mL)
CI[H].CN1CCc2cc(Cl)c(O)cc2--INVALID-LINK--
SMILES
c3cccec3
InChl Key OYCAEWMSOPMASE-XFULWGLBSA-N

Pharmacological Profile and Quantitative Data

(R)-(+)-SCH 23390 hydrochloride is renowned for its high affinity and selectivity for the D1 and
D5 dopamine receptors. While it exhibits high selectivity, it is important to note its affinity for
certain serotonin receptors, particularly at higher concentrations.[1][2] Its antagonist activity at
D1-like receptors makes it an invaluable tool for dissecting the role of this receptor subfamily in
various physiological and pathological processes.[2][3]

Receptor Subtype Binding Affinity (Ki) Functional Activity Reference(s)
Dopamine D1 0.2 nM Antagonist [1][2][4]

Dopamine D5 0.3nM Antagonist [1112114]

Serotonin 5-HT2C 9.3 nM Agonist [1114]

Serotonin 5-HT1C High Affinity [1][2]

Serotonin 5-HT2 High Affinity [1112]

GIRK Channels IC50 = 268 nM Inhibition [1][4]
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Note: In vivo, the doses of (R)-(+)-SCH 23390 hydrochloride required to elicit responses via
serotonin receptors are generally more than tenfold higher than those needed for D1 receptor-
mediated effects.[1][2]

Mechanism of Action and Signaling Pathway

(R)-(+)-SCH 23390 hydrochloride exerts its pharmacological effects by competitively blocking
the binding of dopamine to D1-like receptors. These G-protein coupled receptors are primarily
coupled to the Gas/olf subunit, which, upon activation, stimulates adenylyl cyclase. This
enzyme catalyzes the conversion of ATP to cyclic AMP (CAMP). The subsequent increase in
intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then
phosphorylates a variety of downstream effector proteins, including DARPP-32 (dopamine- and
cAMP-regulated phosphoprotein, 32 kDa) and CREB (CAMP response element-binding
protein), which in turn regulate neuronal excitability, gene expression, and synaptic plasticity.
By blocking the initial step in this cascade, (R)-(+)-SCH 23390 effectively inhibits all
subsequent downstream signaling.
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Dopamine D1 receptor signaling pathway and its blockade by (R)-(+)-SCH 23390
hydrochloride.

Experimental Protocols

(R)-(+)-SCH 23390 hydrochloride is utilized in a variety of in vitro and in vivo experimental
paradigms. Below are detailed methodologies for some of its principal applications.

Radioligand Binding Assay
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This protocol is employed to determine the binding affinity of a test compound for the D1
receptor using [BH]SCH-23390.

Materials:

Rat striatal tissue (or other tissue/cells expressing D1 receptors)

[BH]SCH-23390

Unlabeled (R)-(+)-SCH 23390 hydrochloride (for determining non-specific binding)
Test compounds

Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4)

Wash buffer (e.g., ice-cold 50 mM Tris-HCI, pH 7.4)

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

Scintillation fluid

Filtration apparatus

Scintillation counter

Procedure:

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold binding
buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Pellet
the membranes from the supernatant by high-speed centrifugation, wash the pellet, and
resuspend it in fresh binding buffer. Determine the protein concentration of the membrane
preparation.[1]

Assay Setup: In a 96-well plate, combine the striatal membrane preparation, a fixed
concentration of [3H]SCH-23390 (typically near its Kd value), and varying concentrations of
the unlabeled test compound. For the determination of total binding, add binding buffer
instead of the test compound. For non-specific binding, add a high concentration of
unlabeled (R)-(+)-SCH 23390 hydrochloride.
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Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient
to reach equilibrium (e.g., 60 minutes).[5]

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through
the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound
radioligand from the free radioligand.[1]

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound
radioactivity.

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the
radioactivity using a scintillation counter.[1]

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Determine the concentration of the test compound that inhibits 50% of the
specific binding of [BH]SCH-23390 (IC50). Calculate the inhibitory constant (Ki) using the
Cheng-Prusoff equation.
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Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in specific
brain regions of awake, freely-moving animals following the administration of (R)-(+)-SCH
23390 hydrochloride.

Materials:
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Stereotaxic apparatus

Microdialysis probes

Perfusion pump and fraction collector
HPLC with electrochemical detection
Artificial cerebrospinal fluid (aCSF)
(R)-(+)-SCH 23390 hydrochloride solution
Procedure:

Probe Implantation: Anesthetize the animal and secure it in a stereotaxic frame. Surgically
implant a microdialysis probe into the target brain region (e.g., striatum or nucleus
accumbens). Allow the animal to recover from surgery.[1]

Baseline Collection: Perfuse the microdialysis probe with aCSF at a low flow rate. Collect
several baseline dialysate samples to establish stable extracellular levels of dopamine and
its metabolites.[1]

Drug Administration: Administer (R)-(+)-SCH 23390 hydrochloride either systemically (e.g.,
via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[1]

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug
administration.

Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites in the
dialysate samples using HPLC with electrochemical detection.[1]

Data Analysis: Express the neurotransmitter levels after drug administration as a percentage
of the baseline levels to determine the effect of D1 receptor blockade.[1]

Locomotor Activity Assessment

This protocol is used to evaluate the effect of (R)-(+)-SCH 23390 hydrochloride on
spontaneous or drug-induced locomotor activity.
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Materials:

Open field arena equipped with photobeam detectors or a video tracking system
(R)-(+)-SCH 23390 hydrochloride solution
Vehicle solution (e.g., saline)

Stimulant drug (e.g., cocaine or amphetamine), if applicable

Procedure:

Habituation: Habituate the animals to the testing environment and handling procedures to
minimize stress-induced alterations in activity.[3]

Drug Administration: Administer the desired dose of (R)-(+)-SCH 23390 hydrochloride or
vehicle via the chosen route (e.g., intraperitoneal injection).[3]

Pretreatment Time: Allow for a specific pretreatment time to ensure the drug has reached its
site of action.

Testing: If assessing the blockade of stimulant-induced hyperlocomotion, administer the
stimulant drug. Place the animal in the center of the open field arena.[3]

Data Recording: Record locomotor activity (e.g., distance traveled, beam breaks) for a
predetermined duration (e.g., 30-60 minutes).[1][3]

Data Analysis: Compare the locomotor activity between the different treatment groups using
appropriate statistical methods (e.g., ANOVA).[3]

Conclusion

(R)-(+)-SCH 23390 hydrochloride remains an indispensable pharmacological agent for the

investigation of the D1-like dopamine receptor system. Its high potency and selectivity, coupled

with its utility in a wide range of established experimental protocols, ensure its continued

importance in basic neuroscience research and in the preclinical development of novel

therapeutics for neurological and psychiatric disorders. Careful consideration of its
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pharmacological profile, including its off-target effects at higher concentrations, is crucial for the
robust design and interpretation of experimental findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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